
(3-Aminopropyl)(methylsulfamoyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopropyl)(methylsulfamoyl)amine is a chemical compound that features both an amine group and a sulfonamide group. This dual functionality makes it a versatile compound in various chemical reactions and applications. The presence of the amine group allows it to participate in nucleophilic substitution reactions, while the sulfonamide group provides stability and resistance to hydrolysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methylsulfamoyl)amine typically involves the reaction of 3-aminopropylamine with methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improves the overall efficiency of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
化学反应分析
Types of Reactions
(3-Aminopropyl)(methylsulfamoyl)amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile and participate in substitution reactions with alkyl halides.
Condensation Reactions: The compound can react with aldehydes and ketones to form imines.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids, and reduction to form sulfinamides.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, solvents like dichloromethane, and bases such as triethylamine.
Condensation Reactions: Aldehydes or ketones, acid catalysts like p-toluenesulfonic acid.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Alkylated amines.
Condensation Reactions: Imines.
Oxidation and Reduction: Sulfonic acids and sulfinamides.
科学研究应用
(3-Aminopropyl)(methylsulfamoyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (3-Aminopropyl)(methylsulfamoyl)amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.
相似化合物的比较
Similar Compounds
(3-Aminopropyl)triethoxysilane: Another compound with an amine group, used in surface modification and material synthesis.
Tris(3-aminopropyl)amine: Contains three amine groups, used in the synthesis of macrocyclic compounds and as a ligand in coordination chemistry.
Uniqueness
(3-Aminopropyl)(methylsulfamoyl)amine is unique due to the presence of both an amine and a sulfonamide group, which allows it to participate in a wider range of chemical reactions compared to compounds with only one functional group. This dual functionality also enhances its stability and makes it a valuable compound in various applications.
属性
IUPAC Name |
N'-(methylsulfamoyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3O2S/c1-6-10(8,9)7-4-2-3-5/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCRPDVOORWVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Dichloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2604017.png)
![2-Cyclopentyl-4-{[(dimethylsulfamoyl)amino]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2604018.png)
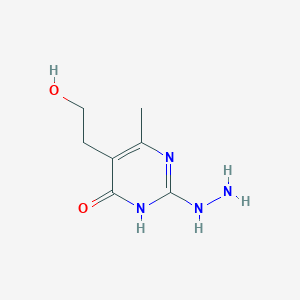
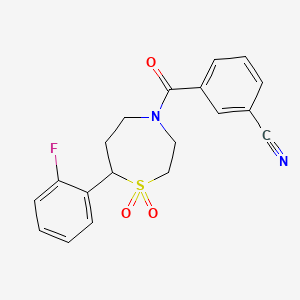
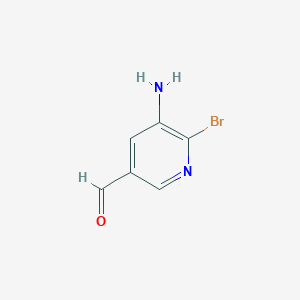

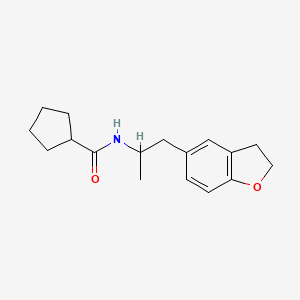
![2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604028.png)
![3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione](/img/structure/B2604031.png)

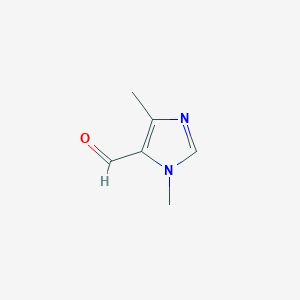
![1-benzyl-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2604036.png)
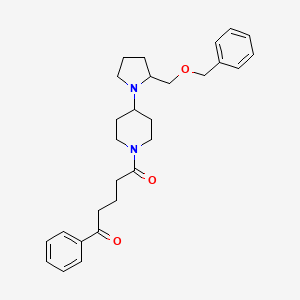
![3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2604040.png)
